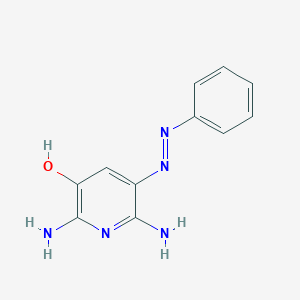

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

描述

The exact mass of the compound 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,6-diamino-5-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBZFKYOQZLANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006694 | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86271-56-9 | |

| Record name | 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of the chemical synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a significant hydroxylated derivative of the urinary tract analgesic Phenazopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It elucidates the synthetic strategy, detailed experimental protocols, mechanistic underpinnings, and characterization of the target molecule. The synthesis is approached via a robust two-stage process: the initial synthesis of the key intermediate, 2,6-diamino-5-hydroxypyridine, followed by an azo coupling reaction. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction and Significance

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a primary metabolite of Phenazopyridine, a well-established azo dye used for its analgesic effects on the urinary tract mucosa[1]. Understanding the synthesis of this metabolite is crucial for several reasons. Firstly, it allows for the preparation of an analytical standard for pharmacokinetic and metabolic studies of Phenazopyridine[2][3]. Secondly, the synthesis of hydroxylated analogs of biologically active compounds is a common strategy in drug discovery to explore structure-activity relationships (SAR) and potentially improve pharmacokinetic profiles. The introduction of a hydroxyl group can significantly alter a molecule's solubility, metabolic stability, and receptor-binding interactions.

This guide will detail a plausible and efficient synthetic route to obtain 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, providing the necessary scientific rationale for each step.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target molecule is strategically divided into two key stages, as illustrated in the workflow diagram below. This approach ensures a controlled and efficient synthesis with manageable intermediates.

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of the Key Intermediate, 2,6-diamino-5-hydroxypyridine

The initial stage focuses on the preparation of the hydroxylated pyridine precursor. A plausible route commences with the commercially available 2,6-diaminopyridine.

-

Nitration: The pyridine ring is first activated by the two amino groups, directing electrophilic substitution. Nitration using a mixture of nitric and sulfuric acid introduces a nitro group at the 5-position, yielding 2,6-diamino-5-nitropyridine[4][5].

-

Reduction: The nitro group is then reduced to a primary amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid, to form 2,3,6-triaminopyridine[6].

-

Diazotization and Sandmeyer Reaction: The newly introduced amino group at the 5-position is selectively diazotized with nitrous acid. The resulting diazonium salt is then subjected to a Sandmeyer reaction, where heating in an aqueous acidic medium leads to its conversion to a hydroxyl group, affording the desired 2,6-diamino-5-hydroxypyridine[7][8][9].

Stage 2: Azo Coupling Reaction

The second stage involves the formation of the azo linkage.

-

Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form the electrophilic phenyldiazonium chloride[10][11][12].

-

Azo Coupling: The phenyldiazonium salt is then reacted with the synthesized 2,6-diamino-5-hydroxypyridine. The pyridine ring is highly activated by the two amino groups and the hydroxyl group, directing the electrophilic attack of the diazonium ion to the 3-position to form the final product, 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine[11][13]. This reaction is a classic example of an electrophilic aromatic substitution[14].

Detailed Experimental Protocols

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,6-Diaminopyridine | 98% | Sigma-Aldrich |

| Aniline | 99.5% | Sigma-Aldrich |

| Concentrated Nitric Acid | 70% | Fisher Scientific |

| Concentrated Sulfuric Acid | 98% | Fisher Scientific |

| Tin(II) Chloride Dihydrate | 98% | Alfa Aesar |

| Sodium Nitrite | 99% | Acros Organics |

| Hydrochloric Acid | 37% | VWR |

| Sodium Hydroxide | 99% | EMD Millipore |

| Ethanol | 95% | Decon Labs |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

3.2. Stage 1: Synthesis of 2,6-Diamino-5-hydroxypyridine

Step 1: Nitration of 2,6-Diaminopyridine to 2,6-Diamino-5-nitropyridine

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 5.45 g (0.05 mol) of 2,6-diaminopyridine in small portions, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, slowly add a pre-cooled mixture of 4 mL of concentrated nitric acid and 6 mL of concentrated sulfuric acid dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until a yellow precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Step 2: Reduction of 2,6-Diamino-5-nitropyridine to 2,3,6-Triaminopyridine

-

In a 500 mL round-bottom flask, suspend 7.7 g (0.05 mol) of 2,6-diamino-5-nitropyridine in 100 mL of concentrated hydrochloric acid.

-

Add 33.8 g (0.15 mol) of tin(II) chloride dihydrate to the suspension.

-

Heat the mixture to reflux with stirring for 3 hours. The yellow suspension should gradually dissolve to form a clear solution.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Make the solution strongly alkaline (pH > 10) by the slow addition of a 40% sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2,3,6-triaminopyridine.

Step 3: Diazotization and Sandmeyer Reaction to form 2,6-Diamino-5-hydroxypyridine

-

Dissolve the crude 2,3,6-triaminopyridine (approx. 0.05 mol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooling in an ice bath.

-

Slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C.

-

Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases.

-

Cool the solution and neutralize with a saturated sodium bicarbonate solution.

-

The crude product may precipitate or can be extracted with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

3.3. Stage 2: Synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Caption: Mechanism of the azo coupling reaction.

Step 1: Diazotization of Aniline

-

In a 100 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of 2 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of cold water dropwise. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting phenyldiazonium chloride solution for 15 minutes in the ice bath. Use this solution immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a 500 mL beaker, dissolve the purified 2,6-diamino-5-hydroxypyridine (approx. 0.045 mol) in 100 mL of 10% aqueous sodium hydroxide solution, and cool to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared phenyldiazonium chloride solution to the cooled pyridine solution with vigorous stirring.

-

A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour.

-

Adjust the pH of the solution to neutral (pH 7) with dilute hydrochloric acid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product in a desiccator over anhydrous calcium chloride.

Purification and Characterization

4.1. Purification

The crude 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine can be purified by recrystallization from an ethanol-water mixture. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent can be employed. The progress of purification should be monitored by Thin Layer Chromatography (TLC).

Caption: Workflow for purification and analysis of the final product.

4.2. Characterization

The structure and purity of the synthesized 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine should be confirmed by a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as signals for the amino and hydroxyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Data for phenazopyridine derivatives can be used as a reference[3][15].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the pyridine and phenyl rings and the azo linkage.

-

FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the hydroxyl group, N=N stretching of the azo group, and C=C and C=N stretching vibrations of the aromatic rings[16].

-

Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound, confirming the molecular formula.

Safety and Handling

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated acids and bases are corrosive and should be handled with extreme care.

-

Aniline is toxic and can be absorbed through the skin.

-

Diazonium salts are unstable and potentially explosive when dry. They should be prepared at low temperatures and used immediately in solution.

-

Azo compounds may be colored and can stain skin and clothing.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably prepare this important metabolite of Phenazopyridine for further scientific investigation. The methodologies described herein are based on established chemical transformations and are designed to be both efficient and reproducible.

References

-

A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Burgueño-Tapia, E., Mora-Pérez, Y., Morales-Ríos, M. S., & Joseph-Nathan, P. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(3), 256–260. [Link]

-

Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

- Isolation and Identification of Two Hydroxylated Metabolites of Phenazopyridine in Rat Urine. (1977). Il Farmaco; edizione scientifica, 32(6), 453-60.

-

Phenazopyridine. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. (2019). BMC Chemistry, 13(1), 93. [Link]

- Synthesis method of 2-amino-5-hydroxypyridine. (2015). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

The Synthesis of Azo Dyes. (n.d.). University of the West Indies at St. Augustine. Retrieved January 12, 2026, from [Link]

- Phenazopyridine compounds. (2012). Google Patents.

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403–1404. [Link]

-

Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. (2012). ChemInform, 43(32). [Link]

-

Phenazopyridine Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3176. [Link]

-

IR and 1 H NMR spectral data. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research, 5(4), 1823-1828.

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.). Tetrahedron Letters. Retrieved from [Link]

-

The Sandmeyer Reactions. (n.d.). Chad's Prep. Retrieved January 12, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Diazonium Salts, Coupling Reaction, Deamination. (2024, January 5). YouTube. Retrieved from [Link]

- Production of 2,6-diamino-pyridine. (2007). Google Patents.

-

An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (2020). Scientific Reports, 10(1), 1-8. [Link]

- Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (1979). Google Patents.

- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5966-5971.

- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2015). Journal of Applicable Chemistry, 4(4), 1184-1191.

- Synthesis of 2-Amino-5-bromopyridine. (2011).

- THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (2004). Revue Roumaine de Chimie, 49(12), 1015-1021.

-

Phenazopyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- New process for producing 5-nitroso-2,4,6-triamino-pyrimidine. (1990). Google Patents.

- Process for producing 2,3-diamino-6-methoxypyridine. (2007). Google Patents.

- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2015).

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2018). Molecules, 23(11), 2849. [Link]

Sources

- 1. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and identification of two hydroxylated metabolites of phenazopyridine in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijirset.com [ijirset.com]

- 13. dovepress.com [dovepress.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a compound of significant interest in pharmaceutical research, primarily recognized as a metabolite of Phenazopyridine, a drug used for the symptomatic relief of urinary tract infections.[1][2] Understanding the physicochemical properties of this metabolite is crucial for a comprehensive grasp of the parent drug's metabolic pathway, efficacy, and potential toxicological profile. This guide provides a detailed overview of the known and predicted physicochemical characteristics of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and outlines robust experimental protocols for their determination.

The molecular structure, featuring a substituted pyridine ring coupled with a phenylazo group, suggests a complex interplay of factors governing its solubility, partitioning behavior, and acid-base properties. These parameters are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties Summary

While specific experimental data for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is limited in publicly available literature, its properties can be inferred from its chemical structure and comparison with the well-characterized parent compound, Phenazopyridine. The following table summarizes the known and anticipated properties.

| Property | Value / Anticipated Value | Method of Determination |

| Molecular Formula | C₁₁H₁₁N₅O | Mass Spectrometry |

| Molecular Weight | 229.24 g/mol | Mass Spectrometry |

| CAS Number | 86271-56-9 | |

| Appearance | Very Dark Red Solid | Visual Inspection |

| Melting Point | Not reported. Likely a high-melting solid. | Capillary Melting Point Method |

| Aqueous Solubility | Predicted to be low. | Shake-Flask Method, HPLC-based methods |

| pKa | Not reported. Expected to have multiple pKa values due to the presence of amino and hydroxyl groups. | UV-Vis Spectrophotometry, Potentiometric Titration, HPLC-based methods |

| LogP (Octanol/Water Partition Coefficient) | Not reported. | Shake-Flask Method, HPLC-based methods |

| UV-Vis λmax | Not reported. Expected in the visible region due to the azo chromophore. | UV-Vis Spectrophotometry |

Experimental Protocols for Physicochemical Characterization

The following sections detail the established methodologies for determining the key physicochemical properties of aromatic azo compounds like 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. These protocols are based on well-established analytical techniques and principles frequently applied in pharmaceutical development.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter influencing its bioavailability. For a compound like 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, which is anticipated to have low solubility, the shake-flask method is a reliable approach.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge or filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.22 µm) is suitable for this purpose.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6]

-

Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Causality Behind Experimental Choices: The shake-flask method directly measures the equilibrium solubility, providing a "gold standard" value. The choice of buffer is critical as the solubility of ionizable compounds is pH-dependent. HPLC with UV detection is chosen for its specificity and sensitivity in quantifying the analyte in a complex matrix.

Workflow for Solubility Determination ```dot graph TD { A[Start: Excess Solid in Buffer] --> B{Agitate at Constant Temp for 24-48h}; B --> C[Centrifuge/Filter to Separate Phases]; C --> D[Collect Clear Saturated Solution]; D --> E{Dilute Aliquot}; E --> F[Analyze by HPLC-UV]; F --> G[Quantify against Calibration Curve]; G --> H[End: Determine Solubility]; subgraph "Preparation" A; B; end subgraph "Analysis" C; D; E; F; G; end }

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Determination of LogP (Octanol/Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine in the pre-saturated water phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely, often aided by centrifugation.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

- LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution. HPLC is the preferred method for quantification due to its accuracy and ability to separate the analyte from any potential impurities.

Spectral Analysis

Detailed spectral analysis is essential for the structural confirmation and quality control of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would provide detailed information about the chemical structure, including the number and connectivity of protons and carbons. The spectra of phenazopyridine derivatives have been studied and can serve as a reference. T[10]he protonation site can also be determined using NMR.

[10]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation. The mass spectrum of a metabolite of phenazopyridine, likely 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, has been reported.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H (amines), O-H (hydroxyl), and N=N (azo) stretching vibrations.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is characterized by the electronic transitions within the molecule. The azo group acts as a chromophore, resulting in strong absorption in the visible region, which is responsible for the compound's color.

While comprehensive experimental data for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine remains to be fully elucidated in the public domain, this guide provides a robust framework for its physicochemical characterization. By employing the detailed protocols outlined herein, researchers and drug development professionals can systematically determine the key properties of this important metabolite. A thorough understanding of its solubility, pKa, and lipophilicity is paramount for predicting its in vivo behavior and for the continued development of safer and more effective pharmaceuticals. The methodologies described, grounded in established analytical principles, offer a clear path forward for the comprehensive scientific investigation of this and other related compounds.

References

-

Journal of Food and Drug Analysis. (n.d.). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of phenazopyridine hydrochloride in tablets and detection of its related impurities in tablets and drug substance. Retrieved from [Link]

-

Oxford Academic. (2015). Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride. Retrieved from [Link]

-

AZoM. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. Retrieved from [Link]

-

SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse .... Retrieved from [Link]

-

ResearchGate. (n.d.). Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-visible spectrophotometry. Retrieved from [Link]

-

PubMed. (2020). Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of phenazopyridine in human plasma by high performance liquid chromatography. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubMed. (2004). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved from [Link]

-

Veeprho. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. Retrieved from [Link]

-

PubMed. (n.d.). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. agilent.com [agilent.com]

- 10. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analysis.rs [analysis.rs]

- 12. azom.com [azom.com]

- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 14. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Structural Elucidation and Synthesis of Phenazopyridine and its Primary Human Metabolite

Abstract

This technical guide provides a comprehensive overview of the solid-state chemistry of the urinary tract analgesic, Phenazopyridine, with a particular focus on its crystal structure. While a definitive single-crystal structure of the common hydrochloride salt remains elusive in publicly accessible databases, this guide synthesizes available crystallographic data from its monohydrate, co-crystals, and salts to build a robust understanding of its molecular architecture. Furthermore, we delve into the synthesis of Phenazopyridine Hydrochloride, offering a detailed, field-proven protocol. A significant portion of this guide is dedicated to its primary human metabolite, 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, discussing its formation and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural and synthetic aspects of this important pharmaceutical compound.

Introduction: Phenazopyridine and its Clinical Significance

Phenazopyridine is an azo dye that has been in clinical use for decades as a urinary tract analgesic.[1] It is commonly administered as the hydrochloride salt to alleviate symptoms of pain, burning, and urgency associated with urinary tract infections (UTIs).[2] The pharmacological activity of Phenazopyridine is attributed to its local anesthetic effect on the mucosa of the urinary tract. Despite its long history of use, a comprehensive understanding of its solid-state properties and the structural characteristics of its metabolites is crucial for ongoing drug development and formulation optimization.

The metabolism of Phenazopyridine is extensive, with the major human metabolite being 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. Understanding the structure of this metabolite is paramount for a complete picture of the drug's in vivo behavior and potential toxicological profile. This guide aims to provide a detailed technical resource on the structural and synthetic chemistry of both the parent drug and its key metabolite.

The Crystal Structure of Phenazopyridine: A Composite View

Powder X-ray Diffraction of Phenazopyridine Hydrochloride

A crystalline form of Phenazopyridine hydrochloride has been characterized by X-ray powder diffraction (XRPD). A patent discloses a specific crystalline form with characteristic peaks at 2θ values of 6.2°, 9.9°, 11.3°, 14.8°, 17.4°, 19.9°, 21.6°, 27.4°, and 29.6°.[3] This data is invaluable for quality control and polymorph screening of the active pharmaceutical ingredient (API).

Single-Crystal Structures of Phenazopyridine Derivatives

To gain deeper insight into the molecular conformation and intermolecular interactions of Phenazopyridine, we can examine the single-crystal structures of its monohydrate, a cocrystal with phthalimide, and various salts. A key study provides detailed crystallographic data for these forms.[4]

Table 1: Crystallographic Data for Phenazopyridine Monohydrate and a Cocrystal [4]

| Parameter | Phenazopyridine Monohydrate | Phenazopyridine-Phthalimide Cocrystal |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.123(2) | 11.987(2) |

| b (Å) | 12.345(3) | 8.456(2) |

| c (Å) | 9.876(2) | 16.987(3) |

| β (°) | 101.23(4) | 98.76(5) |

| Volume (ų) | 1209.8(4) | 1701.5(6) |

| Z | 4 | 4 |

The analysis of these structures reveals key features of the Phenazopyridine molecule. The phenyl and pyridine rings are typically twisted with respect to each other, and the molecule participates in a network of hydrogen bonds involving the amino groups and the azo nitrogen atoms. In the monohydrate, water molecules play a crucial role in bridging Phenazopyridine molecules. In the cocrystal, specific hydrogen bonding interactions are observed between the amino groups of Phenazopyridine and the carbonyl groups of phthalimide.

Molecular Visualization

The fundamental structure of the Phenazopyridine molecule is depicted below.

Caption: Molecular structure of Phenazopyridine.

Synthesis of Phenazopyridine Hydrochloride: A Step-by-Step Protocol

The synthesis of Phenazopyridine hydrochloride is typically achieved through a classic diazotization and azo coupling reaction. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.[4]

Experimental Workflow

Sources

- 1. 2,6-Pyridinediamine, 3-(phenylazo)- [webbook.nist.gov]

- 2. Phenazopyridine hydrochloride | C11H12ClN5 | CID 8691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102311383B - Phenazopyridine hydrochloride crystal compound and pharmaceutical composition tablet thereof - Google Patents [patents.google.com]

- 4. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Authored by a Senior Application Scientist

Preamble: Navigating the Known and the Unknown

For researchers and professionals in drug development, the exploration of a compound's mechanism of action is a foundational pursuit. This guide delves into the pharmacological profile of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine. It is crucial to establish from the outset that this compound is a known metabolite of the urinary tract analgesic, Phenazopyridine[1][2][3][4]. As such, a comprehensive understanding of the metabolite's potential mechanism of action is intrinsically linked to that of its parent compound.

This document will first elucidate the established and proposed mechanisms of Phenazopyridine, providing a vital framework. Subsequently, it will detail the metabolic journey from the parent drug to the metabolite of interest. While direct experimental evidence for the mechanism of action of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine is not extensively available in current literature, this guide will offer a scientifically-grounded, hypothetical mechanism based on its chemical structure and the known activity of its parent. Finally, a roadmap of experimental protocols will be presented to empower researchers to further investigate and validate the pharmacological activity of this metabolite.

Section 1: The Parent Compound - Phenazopyridine's Mechanism of Action

Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract[5][6][7][8][9]. This action provides symptomatic relief from pain, burning, urgency, and frequency associated with urinary tract infections (UTIs) and other urinary tract irritations[8][10][11]. It is important to note that Phenazopyridine is not an antibiotic and does not treat the underlying infection[11][12].

The precise mechanism of action of Phenazopyridine is not fully elucidated[5][8][9][13]. However, the leading hypothesis is a direct local anesthetic effect on the urinary tract lining[7][10]. Evidence from preclinical studies in rats suggests that this may be achieved through the inhibition of voltage-gated sodium channels and possibly group A nerve fibers[13].

Section 2: The Metabolic Pathway - From Phenazopyridine to its Metabolites

Upon oral administration, Phenazopyridine is rapidly absorbed from the gastrointestinal tract and is primarily excreted by the kidneys into the urine[5][8][10]. A significant portion of the dose, up to 65%, is excreted unchanged, which contributes to its localized effect in the urinary tract[5][8]. The remainder undergoes metabolism, leading to a variety of metabolites.

The metabolism of Phenazopyridine is extensive and displays species-specific variations[14]. In humans, approximately 90% of an oral dose is eliminated in the urine within 24 hours. About 41% of this is the unchanged drug, while the rest consists of metabolites such as aniline, p-aminophenol, and N-acetyl-p-aminophenol (acetaminophen)[13]. Oxidative metabolism also occurs, leading to the formation of hydroxylated derivatives[13]. One such metabolite, identified in rats, is 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine [1].

Section 3: A Hypothetical Mechanism of Action for 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Given the absence of direct studies on the mechanism of action of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine, we can infer a potential mechanism based on its structure as a hydroxylated metabolite of Phenazopyridine. The addition of a hydroxyl group can alter the pharmacokinetic and pharmacodynamic properties of a molecule.

It is plausible that this metabolite retains the core analgesic properties of the parent compound. The pyridine and phenylazo moieties, which are key structural features of Phenazopyridine, are still present. Therefore, it may also exert a local anesthetic effect on the urinary tract mucosa. The hydroxyl group could potentially modulate its interaction with biological targets, such as voltage-gated sodium channels, or affect its duration of action.

Section 4: Proposed Experimental Protocols to Elucidate the Mechanism of Action

To move from a hypothetical to an evidence-based understanding of the mechanism of action of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine, a systematic series of in vitro and in vivo experiments are required.

In Vitro Assays

| Experiment | Objective | Methodology |

| Ion Channel Screening | To determine if the metabolite inhibits voltage-gated sodium channels, similar to the proposed mechanism of Phenazopyridine. | Automated patch-clamp electrophysiology assays on a panel of human voltage-gated sodium channel subtypes (e.g., Nav1.1-1.9). |

| Receptor Binding Assays | To identify any potential off-target interactions with various receptors, ion channels, and transporters. | A broad panel of radioligand binding assays. |

| In Vitro Analgesic Models | To assess the direct analgesic effect on sensory neurons. | Measurement of substance P release from isolated dorsal root ganglion (DRG) neurons challenged with capsaicin. |

Experimental Workflow for In Vitro Analysis

In Vivo Studies

Should the in vitro data suggest significant biological activity, subsequent in vivo studies in appropriate animal models would be warranted to assess the analgesic efficacy and pharmacokinetic profile of the metabolite.

Section 5: Physicochemical Properties and Pharmacokinetics

The physicochemical properties of Phenazopyridine and its metabolites are crucial for their absorption, distribution, metabolism, and excretion (ADME).

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Phenazopyridine | C11H11N5 | 213.24 | Brick-red microcrystals[15] |

| 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | C11H11N5O | 229.24 | Very Dark Red Solid[2] |

The pharmacokinetic properties of Phenazopyridine have not been extensively determined in humans[8][9]. Following oral administration, it is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 2 to 3 hours[10].

Section 6: Adverse Effects and Toxicological Profile

Phenazopyridine is generally well-tolerated for short-term use[10]. Common side effects include headache, dizziness, and upset stomach[11][16][17]. A notable and harmless side effect is the discoloration of urine to an orange or red color[5][7][12][17][18]. More serious, though less common, adverse effects can include methemoglobinemia and hemolytic anemia, which are thought to be associated with the aniline metabolite[10]. Yellowing of the skin or sclera may indicate drug accumulation due to impaired renal function and necessitates discontinuation of the drug[6][16].

The toxicological profile of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine has not been independently studied. However, as a metabolite, its potential for toxicity would be a component of the overall safety profile of Phenazopyridine.

Conclusion: A Call for Further Investigation

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4756, Phenazopyridine. [Link]

- Gaci, B., & Marrocco, A. (2023). Phenazopyridine. In StatPearls.

-

Wikipedia. (2023). Phenazopyridine. [Link]

-

WebMD. Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. [Link]

-

MedicineNet. (2022). Phenazopyridine: UTI Uses, Warnings, Side Effects, Dosage. [Link]

-

RxList. (2022). Phenazopyridine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenazopyridine Hydrochloride? [Link]

-

Drugs.com. (2023). Phenazopyridine Tablets: Package Insert / Prescribing Info. [Link]

-

RxList. (2022). Pyridium (Phenazopyridine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

MedlinePlus. (2018). Phenazopyridine. [Link]

-

GoodRx. (2023). Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews. [Link]

-

Thomas, B. H., Whitehouse, L. W., Solomonraj, G., & Paul, C. J. (1990). Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. Journal of pharmaceutical sciences, 79(4), 321–325. [Link]

-

Drugs.com. (2023). Phenazopyridine Side Effects: Common, Severe, Long Term. [Link]

-

RxMed. (2023). Pyridium (Phenazopyridine): Diseases and Preparations' Description. [Link]

-

Bailey, K., Thomas, B. H., Vézina, M., Whitehouse, L. W., Zeitz, W., & Solomonraj, G. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug metabolism and disposition: the biological fate of chemicals, 11(3), 277–278. [Link]

-

Pharmaffiliates. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine. [Link]

-

Veeprho. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. [Link]

-

ChemIDplus. Phenazopyridine. [Link]

Sources

- 1. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine - SRIRAMCHEM [sriramchem.com]

- 5. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 6. Phenazopyridine: UTI Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 7. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. Pyridium (Phenazopyridine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]

- 12. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenazopyridine [drugfuture.com]

- 16. Phenazopyridine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. Phenazopyridine Side Effects: Common, Severe, Long Term [drugs.com]

- 18. Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews [goodrx.com]

An In-Depth Technical Guide to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine: Synthesis, Characterization, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a principal metabolite of the urinary tract analgesic, Phenazopyridine. The document delves into its synthesis, spectroscopic characterization, metabolic formation, and potential, yet underexplored, pharmacological activities. By synthesizing existing literature and providing field-proven insights, this guide aims to serve as a foundational resource for researchers investigating the biological roles of Phenazopyridine metabolites and for drug development professionals exploring novel therapeutic applications of azo-pyridine scaffolds. We will explore its significance, from its role in the metabolic pathway of its parent drug to its potential as a bioactive molecule in its own right.

Introduction: The Significance of a Major Metabolite

Phenazopyridine, an azo dye, has long been utilized for its analgesic effects on the urinary tract mucosa, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections (UTIs) and other urinary tract irritations.[1][2][3] While the parent drug exerts a localized anesthetic effect, its metabolism gives rise to several compounds, with 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-hydroxy-PAP) being a prominent metabolite.[4][5][6] Initially identified in rats, this hydroxylated derivative is also a major metabolite in humans, accounting for a significant portion of the administered dose of Phenazopyridine.[4][6] The formation of this metabolite underscores a crucial aspect of Phenazopyridine's biotransformation and raises pertinent questions regarding its own biological activity and potential contribution to the overall therapeutic and toxicological profile of the parent drug. This guide will illuminate the current understanding of 5-hydroxy-PAP, from its chemical synthesis and characterization to its metabolic journey and prospective pharmacological relevance.

Chemical Synthesis and Characterization

While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is primarily formed through metabolic processes in vivo, its in vitro synthesis is essential for generating the pure compound required for analytical standards, biological testing, and further research. The synthesis of this and related azo pyridine compounds generally relies on the principles of diazotization and azo coupling reactions.

Synthetic Pathway: A Plausible Approach

A logical synthetic route to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine would involve the diazotization of aniline followed by an azo coupling reaction with a suitably substituted pyridine derivative, 2,6-diamino-3-hydroxypyridine. The hydroxyl group at the 5-position of the pyridine ring directs the electrophilic diazonium salt to the adjacent carbon.

Detailed Experimental Protocol: Synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

The following protocol is a representative, self-validating system for the synthesis of the target compound, based on established methodologies for azo dye synthesis.

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2,6-Diamino-3-hydroxypyridine

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Ice

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Diazotization of Aniline:

-

Dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the benzenediazonium chloride solution. The completion of diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

-

-

Azo Coupling Reaction:

-

In a separate reaction vessel, dissolve an equimolar amount of 2,6-diamino-3-hydroxypyridine in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline solution of the pyridine derivative with vigorous stirring.

-

Maintain the temperature below 5 °C throughout the addition. A colored precipitate of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine should form.

-

Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

-

-

Characterization:

-

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Spectroscopic Characterization

As a pharmaceutical reference standard, the unequivocal identification of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is paramount.[7][8] The following table summarizes the expected spectroscopic data based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as exchangeable protons from the amino and hydroxyl groups. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic azo-carbon signals and carbons attached to amino and hydroxyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁N₅O, MW: 229.24 g/mol ).[9] The fragmentation pattern would provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the hydroxyl group, C=C and C=N stretching of the aromatic rings, and the N=N stretching of the azo group. |

| UV-Visible Spectroscopy | Absorption maxima in the visible region, characteristic of the extended chromophore of the azo dye structure. |

Metabolism and Pharmacokinetics

The clinical significance of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is intrinsically linked to its role as a major metabolite of Phenazopyridine.[5][6] Understanding its formation and disposition is crucial for a complete picture of the parent drug's pharmacology.

Metabolic Pathway of Phenazopyridine

Phenazopyridine undergoes extensive metabolism in the body. The primary metabolic routes include hydroxylation of both the phenyl and pyridine rings, as well as reductive cleavage of the azo bond.[6][10] Hydroxylation of the pyridine ring at the 5-position leads to the formation of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.[6]

Pharmacokinetic Profile

Studies in humans have shown that after oral administration of Phenazopyridine, 5-hydroxy-PAP is the major metabolite, accounting for approximately 48.3% of the dose excreted in the urine.[6] The parent drug and its metabolites are rapidly excreted by the kidneys.[1][4] The pharmacokinetic properties of Phenazopyridine itself have not been extensively determined, and even less is known about the specific pharmacokinetic parameters of its individual metabolites.[2]

Comparative Metabolism Data

| Species | 5-hydroxy-PAP (% of dose in urine) | Azo Cleavage | Notes |

| Human | 48.3% | Low | 5-hydroxy-PAP is the major metabolite.[6] |

| Rat | Identified as a metabolite | Moderate | Considered the closest animal model to humans, but still with significant differences.[6] |

| Mouse | Observed | High | Significant fecal excretion.[6] |

| Guinea Pig | Observed | High | Rapid urinary excretion.[6] |

Potential Pharmacological Activities and Mechanistic Insights

While the primary pharmacological activity of Phenazopyridine is its local anesthetic effect, the biological activities of its metabolites, including 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, are not well-characterized. However, the chemical scaffold of this metabolite suggests several potential avenues for pharmacological investigation.

Antimicrobial Activity

Azo compounds and pyridine derivatives have been reported to possess antimicrobial properties.[11] Given that Phenazopyridine is often co-administered with antibiotics for UTIs, it is plausible that its metabolites could contribute to the overall therapeutic effect, either directly or by potentiating the action of antibiotics.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

-

Microorganisms: A panel of clinically relevant uropathogens (e.g., Escherichia coli, Staphylococcus saprophyticus, Klebsiella pneumoniae, Proteus mirabilis) should be used.

-

Methodology: The minimum inhibitory concentration (MIC) of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine can be determined using the broth microdilution method according to CLSI guidelines.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in a suitable broth medium in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (growth control) and negative (sterility control) wells.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes.[12][13] The discovery of P2X7 receptor antagonists has opened new avenues for the treatment of inflammatory and neuropathic pain.[12][14] Some azo compounds have been investigated as P2X7 receptor antagonists.[15] Given the structural similarities, it is conceivable that 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine could exhibit activity at this receptor.

Experimental Protocol: P2X7 Receptor Antagonist Assay (Calcium Influx)

-

Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human P2X7 receptor is a suitable model.

-

Methodology: A fluorescent calcium indicator (e.g., Fluo-4 AM) can be used to measure changes in intracellular calcium concentration upon receptor activation.

-

Procedure:

-

Culture the P2X7-expressing HEK293 cells in 96-well plates.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

-

Stimulate the cells with a P2X7 receptor agonist (e.g., BzATP).

-

Measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.

-

A reduction in the agonist-induced calcium influx in the presence of the test compound would indicate P2X7 receptor antagonism. The IC₅₀ value can then be calculated.

-

Structure-Activity Relationship (SAR) Insights

The structure of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, with its amino and hydroxyl substitutions on the pyridine ring, provides multiple points for potential interaction with biological targets. The hydroxyl group, in particular, introduced during metabolism, can significantly alter the compound's polarity and its ability to form hydrogen bonds, which could dramatically influence its biological activity compared to the parent drug, Phenazopyridine. Further research into the synthesis and biological evaluation of derivatives of this metabolite could provide valuable SAR data for the development of novel therapeutic agents. For instance, modifications to the phenyl ring or the amino groups could be explored to optimize potency and selectivity for a particular biological target.[16]

Conclusion and Future Directions

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is more than just a metabolic byproduct of Phenazopyridine; it is a distinct chemical entity with its own set of physicochemical properties and, potentially, its own pharmacological profile. This guide has provided a comprehensive overview of the current knowledge surrounding this important metabolite, from its synthesis and characterization to its formation in the body and its potential, yet largely unexplored, biological activities.

Future research should focus on several key areas:

-

Definitive Biological Screening: A systematic evaluation of the biological activity of pure, synthesized 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is warranted. This should include, but not be limited to, antimicrobial, anti-inflammatory, and receptor binding assays.

-

Elucidation of Mechanism of Action: For any identified biological activity, a thorough investigation into the underlying mechanism of action is crucial.

-

Pharmacokinetic and Toxicological Profiling: A detailed pharmacokinetic and toxicological assessment of this metabolite is necessary to understand its contribution to the overall efficacy and safety profile of Phenazopyridine.

By delving deeper into the science of this and other drug metabolites, the scientific community can gain a more complete understanding of drug action and potentially uncover new therapeutic leads.

References

-

Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Phenazopyridine. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (2011). Indo Global Journal of Pharmaceutical Sciences, 1(1), 1-10.

- Bailey, K., Thomas, B. H., Vézina, M., Whitehouse, L. W., Zeitz, W., & Solomonraj, G. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug Metabolism and Disposition, 11(3), 277–278.

-

Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (2016). Semantic Scholar. Retrieved January 12, 2026, from [Link]

- The metabolism and excretion of phenazopyridine hydrochloride in animals and man. (1976). Toxicology and Applied Pharmacology, 37(2), 371-376.

- Thomas, B. H., Whitehouse, L. W., Solomonraj, G., & Paul, C. J. (1990). Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs. Journal of Pharmaceutical Sciences, 79(4), 321–325.

-

SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Phenazopyridine. (2023). StatPearls. Retrieved January 12, 2026, from [Link]

- Phenazopyridine compounds. (2012). Google Patents.

-

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

- SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. (2013). International Journal of Pharmaceutical Sciences and Research, 4(11), 4345-4350.

-

Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373. (2018). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. (2007). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Novel P2X7 receptor antagonists. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Phenazopyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Antagonists of the P2X 7 Receptor. From Lead Identification to Drug Development. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pyridium® (Phenazopyridine Hydrochloride Tablets, USP) Rx Only CAUTION. (n.d.). Amneal Pharmaceuticals. Retrieved January 12, 2026, from [Link]

-

In vitro test methods for metabolite identification: A review. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Agonists and Antagonists Acting at P2X7 Receptor. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

-

2,6-Diamino-3-(phenylazo)pyridine hydrochloride | 136-40-3. (n.d.). J&K Scientific. Retrieved January 12, 2026, from [Link]

-

Ciprofloxacin Bioavailability is Enhanced by Oral Co-Administration with Phenazopyridine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Production of 2,6-diamino-pyridine. (2007). Google Patents.

-

Drug Metabolism Assays. (n.d.). BioIVT. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of action of Phenazopyridine (Pyridium)? (2025). Dr.Oracle. Retrieved January 12, 2026, from [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 2. amneal.com [amneal.com]

- 3. droracle.ai [droracle.ai]

- 4. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine - SRIRAMCHEM [sriramchem.com]

- 9. scbt.com [scbt.com]

- 10. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agonists and Antagonists Acting at P2X7 Receptor | Bentham Science [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine: A Key Metabolite of Phenazopyridine

This guide provides a comprehensive technical overview of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine, a significant metabolite of the urinary tract analgesic, phenazopyridine. It is intended for researchers, scientists, and professionals in drug development and toxicology who require a detailed understanding of this compound's formation, analytical determination, and potential toxicological relevance.

Introduction: The Clinical Context of Phenazopyridine

Phenazopyridine is a widely used azo dye prescribed for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections (UTIs) and other irritations of the urinary tract mucosa.[1] While it provides effective local analgesia, its use is not without complexities, primarily related to its metabolic fate and the toxicological profiles of its metabolites.[1] Understanding the biotransformation of phenazopyridine is crucial for a complete assessment of its safety and for the development of improved therapeutic agents. This guide focuses on a key, yet less-discussed, metabolite: 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine.

Metabolic Pathway of Phenazopyridine: Formation of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

The metabolism of phenazopyridine is extensive and occurs primarily in the liver. The biotransformation involves several key pathways, including azo bond cleavage and oxidative metabolism. While metabolites such as aniline, p-aminophenol, and N-acetyl-p-aminophenol are well-documented, a significant portion of the dose is metabolized through hydroxylation of the pyridine ring.[1]

The Emergence of a Major Metabolite

Research has identified 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine as a novel and major metabolite of phenazopyridine.[2] In fact, studies in humans have shown that this 5-hydroxy metabolite can account for as much as 48.3% of the administered dose, making it a critical component of phenazopyridine's metabolic profile.

The formation of this hydroxylated metabolite is a Phase I metabolic reaction, likely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] While the specific isozymes responsible for the 5-hydroxylation of phenazopyridine have not been definitively identified in the literature, CYP families 1, 2, and 3 are the primary drivers of drug metabolism.[4] Given that phenazopyridine is a heterocyclic amine, it is plausible that CYP1A2 and CYP3A4 , which are known to metabolize such compounds, play a significant role.[3][5]

Caption: Proposed metabolic pathway of phenazopyridine to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Analytical Determination of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

The accurate quantification of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine in biological matrices is essential for pharmacokinetic and toxicological studies. Due to the complexity of these matrices, highly sensitive and selective analytical methods are required.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Proposed HPLC-MS/MS Protocol for Quantification in Urine:

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Rationale: To remove interfering substances from the urine matrix and concentrate the analyte.

- Steps:

- Centrifuge urine sample (5 mL) at 4000 rpm for 10 minutes.

- Condition a mixed-mode cation exchange SPE cartridge with methanol (3 mL) followed by deionized water (3 mL).

- Load the supernatant onto the SPE cartridge.

- Wash the cartridge with 0.1 M acetic acid (3 mL) followed by methanol (3 mL).

- Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Separation:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 5 | | 10.0 | 5 |

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometric Detection (Triple Quadrupole):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM):

- Precursor Ion (Q1): m/z 230.1 (for [M+H]⁺ of the metabolite).

- Product Ions (Q3): Specific fragment ions would need to be determined by infusion of a reference standard. A plausible fragmentation would involve the cleavage of the azo bond.

- Internal Standard: A stable isotope-labeled version of the metabolite or a structurally similar compound should be used for accurate quantification.

Caption: A conceptual workflow for the HPLC-MS/MS analysis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine.

Toxicological Significance

The toxicological profile of phenazopyridine is of significant clinical concern, with known adverse effects including methemoglobinemia, hemolytic anemia, and potential carcinogenicity.[1] These toxicities are often attributed to its metabolites. For instance, aniline, a product of azo bond cleavage, is a known inducer of methemoglobinemia. Another metabolite, triaminopyridine, has been linked to direct toxic effects on renal tubules.[1]

The specific toxicity of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine has not been extensively studied. However, as the major metabolite, its toxicological profile is of paramount importance. The introduction of a hydroxyl group can have varied effects on a molecule's toxicity. It may serve as a site for further conjugation (Phase II metabolism), leading to detoxification and excretion. Conversely, hydroxylation can sometimes lead to the formation of reactive intermediates.

Key Areas for Future Toxicological Investigation:

-

In Vitro Cytotoxicity: Studies using renal cell lines (e.g., HK-2) are needed to assess the direct cytotoxic potential of the 5-hydroxy metabolite on kidney cells, a primary site of phenazopyridine-related toxicity.[6][7][8]

-

Genotoxicity Assays: Standard genotoxicity tests, such as the Ames test and micronucleus assay, should be performed to evaluate the mutagenic and clastogenic potential of this metabolite.

-

Methemoglobin-Inducing Potential: In vitro assays with red blood cells are required to determine if the 5-hydroxy metabolite contributes to the methemoglobinemia observed with phenazopyridine overdose.

Synthesis of a Reference Standard

Proposed Synthetic Pathway:

A potential synthetic route would involve the diazotization of aniline followed by coupling with 2,6-diamino-5-hydroxypyridine. The synthesis of this hydroxylated pyridine derivative would be the key challenge.

Conclusion and Future Directions

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a major metabolite of phenazopyridine, and its comprehensive study is essential for a complete understanding of the parent drug's safety and efficacy. While its existence has been confirmed, significant knowledge gaps remain regarding its specific toxicological profile and the precise enzymatic pathways leading to its formation.

Future research should focus on:

-

Definitive identification of the CYP isozymes responsible for the 5-hydroxylation of phenazopyridine.

-

Development and validation of a sensitive and robust bioanalytical method for the routine quantification of this metabolite in clinical studies.

-

A thorough toxicological evaluation of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine to ascertain its contribution to the known adverse effects of phenazopyridine.

-

Publication of a detailed and reproducible synthetic protocol for the reference standard to facilitate further research.

Addressing these research questions will provide a more complete picture of phenazopyridine's metabolic fate and contribute to the safer use of this important urinary analgesic.

References

- Google Patents. (n.d.). Phenazopyridine compounds. EP2367426A1.

-

Alano, F. A., & Porter, G. A. (1983). Nephrotoxicity of phenazopyridine. Human toxicology, 2(3), 539–543. [Link]

-

Bala, S., Shkriabai, N., Lir, J., de la Cruz, N. B., Tsurinov, P., Cho, A., ... & Kvaratskhelia, M. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. bioRxiv. [Link]

-

Labor Staber. (n.d.). Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS). [Link]

-

Daskalakis, Z. J., George, T. P., Sinyavskaya, L., Zipursky, R. B., & Kapur, S. (2021). Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. Frontiers in Pharmacology, 12, 699947. [Link]

-

Shang, E., Xiang, B., Liu, G., Xie, S., Wei, W., & Lu, J. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. Analytical and bioanalytical chemistry, 382(1), 216–222. [Link]

-

Bailey, K., Thomas, B. H., Vézina, M., Whitehouse, L. W., Zeitz, W., & Solomonraj, G. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug metabolism and disposition: the biological fate of chemicals, 11(3), 277–278. [Link]

- Google Patents. (n.d.). Phenazopyridine compounds. CN102256486A.

-

Zanger, U. M., & Schwab, M. (2013). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceuticals, 6(12), 1445–1471. [Link]

-

Pathireddy, S., & Emmady, P. D. (2017). Phenazopyridine abuse presenting with acute kidney injury, hemolytic anaemia and jaundice. Journal of community hospital internal medicine perspectives, 7(4), 241–243. [Link]

-